molecular formula C18H18N2O4S B5229110 (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid

(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid

Cat. No. B5229110
M. Wt: 358.4 g/mol
InChI Key: ILNYYWARJNVUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid, also known as MBAA, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid inhibits the activity of COX-2, leading to a reduction in the production of prostaglandins. This inhibition results in a reduction in inflammation, which is beneficial in several disease conditions.
Biochemical and Physiological Effects:
(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress. (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress. It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are some limitations to its use in lab experiments. (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is a relatively new compound, and its toxicity profile is not well established. Further studies are needed to determine its safety profile and potential side effects.

Future Directions

There are several future directions for the study of (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid. One area of research is the development of more potent analogs of (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid that exhibit improved therapeutic activity. Another area of research is the study of the potential use of (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the safety and efficacy of (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid in these disease conditions. Additionally, the use of (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid as a potential anti-cancer agent is an area of active research. Further studies are needed to determine the potential of (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid as a chemotherapeutic agent.

Synthesis Methods

The synthesis of (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid involves the reaction of 2-(2-methoxyphenoxy)ethyl mercaptan with 2-aminobenzoic acid in the presence of an appropriate catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid. The purity and yield of the synthesized compound can be improved by using appropriate purification techniques.

Scientific Research Applications

(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. Several studies have also reported its potential use in the treatment of cardiovascular diseases, diabetes, and neurological disorders. (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators. This inhibition leads to a reduction in inflammation, which is a hallmark of several diseases.

properties

IUPAC Name

2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-23-15-8-4-5-9-16(15)24-10-11-25-18-19-13-6-2-3-7-14(13)20(18)12-17(21)22/h2-9H,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNYYWARJNVUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-([2-(2-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid

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